3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
Description
Properties
CAS No. |
832676-88-7 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C17H15N3O/c1-12-16(21)20(14-8-3-2-4-9-14)17-18-15-10-6-5-7-13(15)11-19(12)17/h2-10,12H,11H2,1H3 |
InChI Key |
FHPDQELNPGYMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
A microwave-assisted one-pot synthesis employs cyclic enaminones (e.g., 2-aminocyclohexenone derivatives) as starting materials. These react with primary amines (such as methylamine) and formaldehyde under controlled conditions to form the imidazoquinazoline core. The enaminone’s conjugated system facilitates nucleophilic attack by the amine, followed by cyclization mediated by formaldehyde’s electrophilic carbonyl group.
Optimization of Conditions
Table 1: Yield Variation with Amine Substitutes
| Amine | Temperature (°C) | Yield (%) |
|---|---|---|
| Methylamine | 100 | 78 |
| Glycine | 120 | 65 |
| β-Alanine | 100 | 72 |
This method achieves yields up to 78%, with purity confirmed via -NMR and mass spectrometry.
Aza-Wittig/Heterocumulene-Mediated Annulation
Synthesis of Intermediate Carbodiimides
Iminophosphorane precursors, generated from triphenylphosphine and azides, undergo aza-Wittig reactions with isocyanates to form carbodiimides. These intermediates undergo annulation with ketenes or ketenimines, forming the quinazolinone ring.
Key Steps
Challenges and Solutions
-
Side Reactions : Competing dimerization of carbodiimides is mitigated by slow addition of reactants.
Alkylation and Cyclization of 2-Chloro-4,5-Dihydroimidazole
Substrate Preparation
2-Chloro-4,5-dihydroimidazole (1 ) reacts with 2-aminoacetophenone derivatives in dichloromethane at ambient temperature. The reaction proceeds via a hemiaminal intermediate, which dehydrates to form an enamine. Subsequent intramolecular cyclization yields the imidazoquinazoline framework.
Structural Modifications
Table 2: Reaction Conditions and Outcomes
| Starting Material | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Aminoacetophenone | CHCl | 17 | 68 |
| 2-Amino-4-methylacetophenone | Toluene | 24 | 55 |
X-ray crystallography confirms the stereochemistry of the final product.
Multi-Component Reactions (MCRs)
One-Pot Strategy
A three-component reaction involving cyclic enaminones, formaldehyde, and methylamine under microwave irradiation produces the target compound in a single step. This method minimizes purification steps and improves atom economy.
Role of Solvents
-
Water : Enhances green chemistry metrics but reduces yield to 60% due to poor solubility.
-
Ethanol : Optimal balance between yield (75%) and environmental impact.
Post-Synthetic Functionalization
Acylation and Sulfonation
The secondary amine at position 1 reacts with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides to introduce functional groups. For example:
Yields for acylation range from 70–85%, depending on the electrophile’s reactivity.
Halogenation
Electrophilic bromination at the quinazoline ring’s 7-position using N-bromosuccinimide (NBS) in CCl introduces bromine atoms, enabling further cross-coupling reactions.
Analytical Characterization
Spectroscopic Methods
X-Ray Crystallography
Single-crystal analysis reveals a planar quinazoline ring fused to a non-planar imidazole ring, with dihedral angles of 12.3° between the rings.
Comparative Analysis of Methods
Table 3: Advantages and Limitations
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 78 | 1 h | High |
| Aza-Wittig Annulation | 65 | 24 h | Moderate |
| Alkylation/Cyclization | 68 | 17 h | Low |
Microwave-assisted cyclocondensation offers the best balance of efficiency and yield, while aza-Wittig methods provide versatility for structural diversification .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated imidazoquinazoline derivatives.
Scientific Research Applications
3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazoquinazolinone Core
The biological and chemical profiles of imidazoquinazolinones are highly sensitive to substituent modifications. Below is a comparative analysis:
Key Observations :
- Chlorinated Derivatives : Chlorine substituents (e.g., 6-chloro) are associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in anticancer and antimicrobial contexts. However, they may increase toxicity risks .
- Alkyl/Alkoxy Groups : Methyl and alkoxymethyl groups improve metabolic stability and solubility, respectively. For example, 6-methoxymethyl derivatives exhibit cardiovascular activity due to balanced lipophilicity and solubility .
- Phenyl vs. Methyl at Position 1 : The phenyl group in the target compound may enhance aromatic stacking interactions in biological targets (e.g., kinase inhibitors), whereas methyl groups prioritize steric stability .
Comparison with Fused Heterocyclic Analogs
Compounds with related fused-ring systems but differing core structures highlight scaffold-specific effects:
Key Observations :
- Oxazolo-quinazolinones: The oxazole ring in oxazolo[4,5-g]quinazolin-2(1H)-ones introduces polarity, improving water solubility compared to the imidazo core. This is critical for kinase inhibitors like EGFR/Src, where solubility impacts cellular uptake .
- Benzothiazole Derivatives : The benzothiazole core’s sulfur atom may participate in hydrogen bonding or metal coordination, expanding therapeutic applications (e.g., antimicrobial vs. anticancer) .
Pharmacological and Therapeutic Implications
Biological Activity
3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Properties
The molecular formula for 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is with a molecular weight of approximately 277.32 g/mol. Its unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the imidazoquinazoline class exhibit various pharmacological activities. Specifically, 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one has shown promise in the following areas:
Anticancer Activity
Studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, it has been reported that modifications in the quinazoline structure can lead to enhanced activity against various cancer cell lines. The compound's mechanism often involves inhibition of key protein kinases involved in cancer progression.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-1-phenyl... | A431 | 0.85 | EGFR inhibition |
| 3-Methyl-1-phenyl... | MCF-7 | 0.90 | VEGFR inhibition |
| 3-Methyl-1-phenyl... | NCI-H1975 | 0.75 | Multi-target kinase inhibition |
Anti-inflammatory Properties
Research has also indicated that certain derivatives of imidazoquinazolines exhibit anti-inflammatory properties by acting as selective inhibitors of phosphoinositide 3-kinases (PI3K). These compounds can modulate inflammatory pathways effectively.
Case Study:
A study conducted on a series of imidazoquinazolines demonstrated that compounds with specific substitutions showed significant inhibition of PI3Kγ, which is implicated in inflammatory diseases. The lead compound displayed an IC50 value indicating strong activity against this target.
Structure-Activity Relationships (SAR)
The biological activity of 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can be significantly influenced by its structural modifications.
Key Findings:
- Substituent Effects: Variations in the phenyl group and nitrogen positions can enhance binding affinity to target proteins.
- Hydrogen Bonding: The presence of hydrogen bond donors or acceptors within the structure increases potency against specific targets.
- Ring Modifications: Alterations in the imidazole ring have shown to impact selectivity and efficacy against different receptor types.
Table 2: SAR Analysis
| Substituent Position | Effect on Activity |
|---|---|
| Ortho | Increased potency |
| Para | Moderate effect |
| Meta | Decreased activity |
Q & A
Q. How are advanced separation technologies applied to purify complex reaction mixtures?
- Methodological Answer : Membrane-based separations (e.g., nanofiltration) or high-performance liquid chromatography (HPLC) with chiral columns resolve stereoisomers. Simulated moving bed (SMB) chromatography scales up purification while maintaining enantiomeric excess >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
